

Enzymatic Synthesis of Sphing-14Z-enine: A Technical Guide

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Compound of Interest

Compound Name: Sphingosine (d18:1(14Z))

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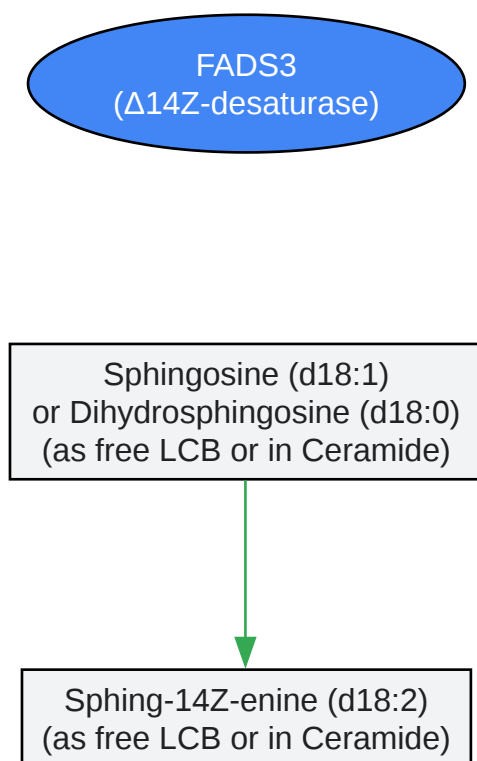
Introduction

Sphingolipids are a class of lipids that play crucial roles in cell structure and signaling. A defining feature of many sphingolipids is the long-chain base (LCB), and the diversity of these lipids is in part generated by modifications to this backbone, such as the introduction of double bonds. This technical guide provides an in-depth overview of the enzymatic synthesis of a specific sphingolipid, sphing-14Z-enine, a di-unsaturated sphingoid base with a characteristic cis double bond at the 14th position. The discovery of the enzyme responsible for this synthesis has unveiled new avenues for research into the biological significance of this lipid and its potential as a therapeutic target.

The Core of Sphing-14Z-enine Synthesis: The FADS3 Enzyme

The key enzyme responsible for the synthesis of sphing-14Z-enine is Fatty Acid Desaturase 3 (FADS3).^{[1][2][3][4][5][6]} FADS3 is a Δ 14Z sphingoid base desaturase that introduces a cis double bond at the Δ 14 position of the LCB of sphingolipids.^{[1][2][3][4][5][6]} This enzyme is localized to the endoplasmic reticulum.^[2] The synthesis of sphing-14Z-enine is a critical step in generating diversity within the sphingolipidome.

The primary substrates for FADS3 are sphingosine (d18:1) or dihydrosphingosine (d18:0) moieties within ceramides.[6] The enzyme can also act on the free LCBs, although it shows a preference for N-acylated substrates.[6] The product of the reaction on a sphingosine-containing backbone is sphingadienine (d18:2), which contains the characteristic 4E and 14Z double bonds.[2][3][5]



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Diagram 1: Enzymatic synthesis of Sphing-14Z-enine by FADS3.

Quantitative Data on Sphing-14Z-enine Synthesis

Quantitative analysis has been crucial in elucidating the role of FADS3 in sphing-14Z-enine synthesis. Studies have shown significant variations in sphingadienine levels based on genetic and physiological factors.

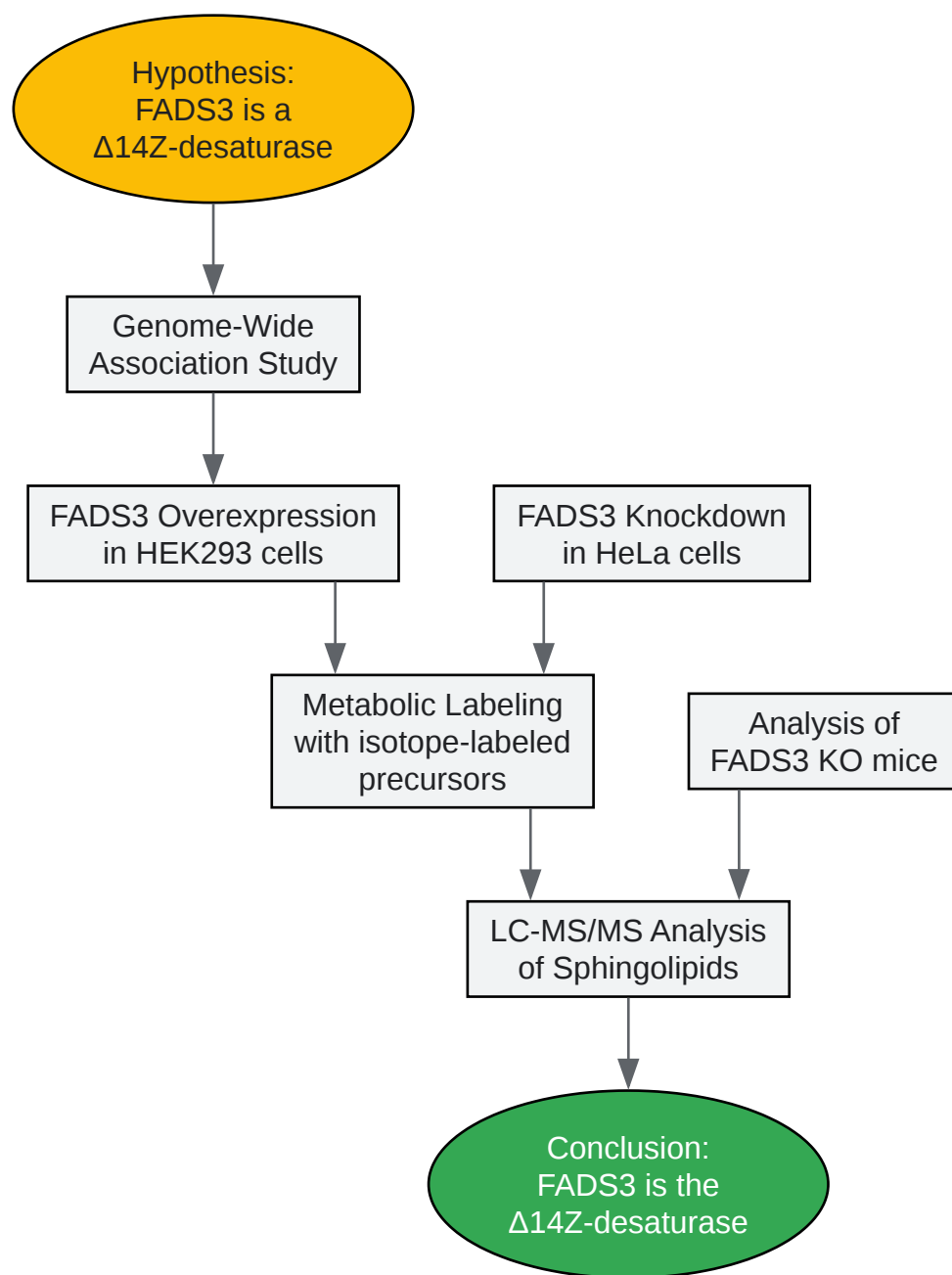
Parameter	Observation	Reference
Gender-based Differences	Plasma sphingadienine (d18:2) levels are on average ~30% higher in females compared to males in the CoLaus cohort.	[2] [3] [5]
Genetic Association	Variants in the FADS3 gene are significantly associated with the plasma d18:2/d18:1 ratio.	[2] [3] [5]
FADS3 Overexpression	Overexpression of mouse and human FADS3 in HEK293 cells leads to a strong increase in d18:2 levels when cells are supplemented with isotope-labeled d18:0.	[2]
FADS3 Knockdown	Silencing of FADS3 in HeLa cells significantly decreases the formation of (d7)d18:2 from (d7)d18:0.	[2]
FADS3 Deficient Mice	No d18:2 was detected in the plasma of FADS3 ^{-/-} mice, while FADS3 ^{+/-} mice had about 50% of the wild-type levels.	[2]

Note: Specific kinetic parameters for FADS3, such as K_m and V_{max} , and optimal reaction conditions like pH and temperature, are not extensively reported in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for key experiments used to study the enzymatic synthesis of sphing-14Z-enine.

Experimental Workflow for FADS3 Characterization



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Diagram 2: Experimental workflow for characterizing FADS3 function.

FADS3 Enzyme Activity Assay

This protocol is adapted from a method used to demonstrate FADS3 activity in cell lysates.[2]

Materials:

- HEK293 cells overexpressing FADS3
- Phosphate-buffered saline (PBS)
- NAD⁺
- Substrate: (d7)d18:1 (deuterium-labeled sphingosine) or d18:1/6:0 ceramide
- LC-MS grade solvents for lipid extraction (e.g., chloroform, methanol)
- Internal standards for LC-MS analysis

Procedure:

- Cell Lysis:
 - Harvest HEK293 cells overexpressing FADS3.
 - Resuspend the cell pellet in ice-cold PBS.
 - Lyse the cells by sonication on ice.
 - Centrifuge the homogenate at 13,000 x g for 5 minutes at 4°C to pellet cell debris.
 - Collect the supernatant (cell lysate).
- Enzyme Reaction:
 - In a microcentrifuge tube, combine 100 µg of cell lysate in 100 µl of PBS.
 - Add NAD⁺ to a final concentration of 1 mM.
 - Add 500 pmol of the substrate ((d7)d18:1 or d18:1/6:0 ceramide).
 - Incubate the reaction mixture for 5 minutes at 37°C.
- Lipid Extraction:

- Stop the reaction by adding a solvent mixture for lipid extraction (e.g., a modified Bligh-Dyer method).
- Add internal standards for quantification.
- Vortex thoroughly and centrifuge to separate the phases.
- Collect the organic phase containing the lipids.
- Analysis:
 - Dry the lipid extract under a stream of nitrogen.
 - Reconstitute the sample in a suitable solvent for LC-MS analysis.
 - Analyze the formation of the desaturated product by LC-MS/MS.

Metabolic Labeling with Isotope-Labeled Precursors

This method allows for tracing the conversion of sphingolipid precursors to sphing-14Z-enine within living cells.[\[2\]](#)

Materials:

- HEK293 cells (or other suitable cell line)
- Cell culture medium
- Isotope-labeled precursor: (d7)d18:0 (deuterium-labeled sphinganine)
- Fumonisin B1 (optional, ceramide synthase inhibitor)
- Solvents for lipid extraction

Procedure:

- Cell Culture and Labeling:
 - Culture HEK293 cells expressing the FADS3 construct (and control cells).

- Supplement the culture medium with the isotope-labeled precursor (e.g., 2 μ M (d7)d18:0).
- (Optional) To investigate whether FADS3 acts on free LCBs, treat a subset of cells with Fumonisin B1 to inhibit ceramide synthesis.
- Incubate the cells for 48 hours to allow for uptake and metabolism of the precursor.
- Lipid Extraction and Hydrolysis:
 - Harvest the cells and wash with PBS.
 - Perform a total lipid extraction.
 - Hydrolyze the extracted lipids to release the LCBs.
- Analysis:
 - Analyze the LCB profile by LC-MS/MS to detect and quantify the formation of (d7)d18:2.

HPLC-MS/MS for Sphing-14Z-enine Quantification

This protocol provides a general framework for the analysis of sphingoid bases by liquid chromatography-tandem mass spectrometry.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatography:

- Column: A C18 reversed-phase column is commonly used for separating sphingolipids.
- Mobile Phase: A gradient of two solvents is typically employed. For example:
 - Solvent A: Water with 0.1% formic acid and 10 mM ammonium formate.
 - Solvent B: Acetonitrile/Isopropanol (e.g., 80:20 v/v) with 0.1% formic acid.

- **Gradient:** A typical gradient would start with a higher percentage of solvent A and gradually increase the percentage of solvent B to elute the more hydrophobic lipids.
- **Flow Rate:** A flow rate of around 0.4 mL/min is common.

Mass Spectrometry:

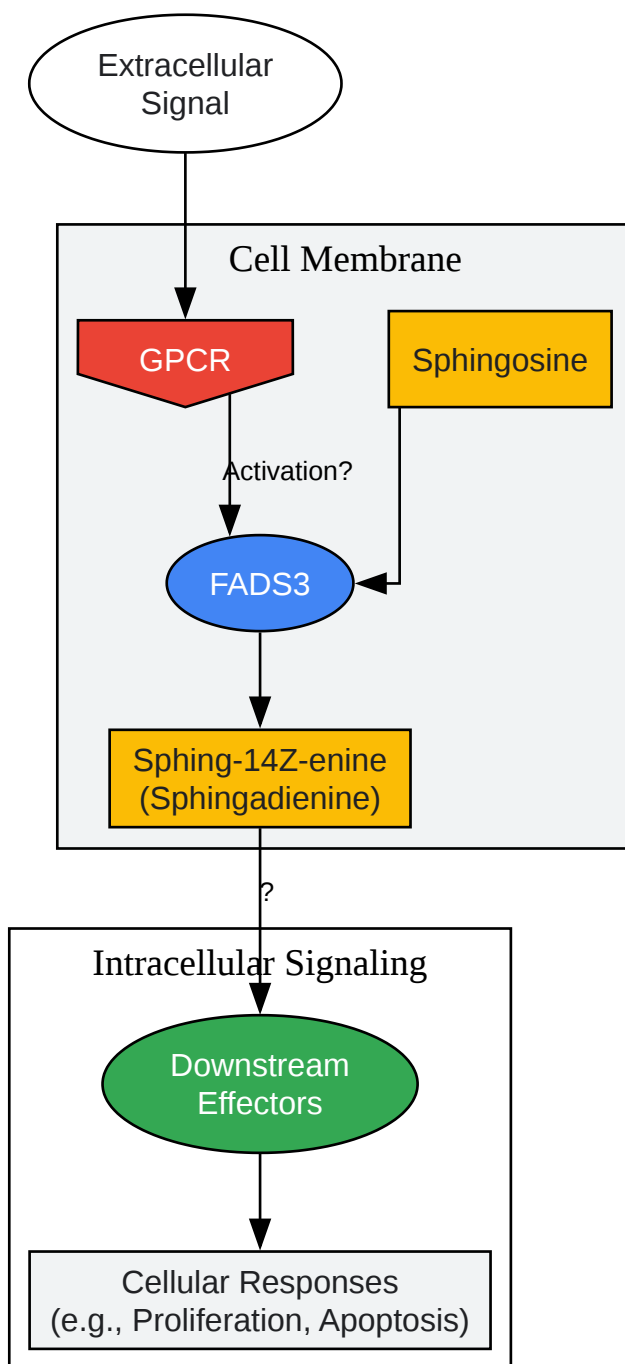
- **Ionization Mode:** ESI in positive ion mode is generally used for the analysis of sphingoid bases.
- **Analysis Mode:** Multiple Reaction Monitoring (MRM) is used for targeted quantification. This involves selecting the specific precursor ion for sphingadienine (d18:2) and its characteristic product ion.
 - The precursor ion for d18:2 is typically $[M+H]^+$.
 - A common product ion corresponds to the sphingoid backbone after the loss of water molecules.
- **Internal Standards:** The use of appropriate internal standards (e.g., C17-sphingadienine) is crucial for accurate quantification.

Biological Relevance and Signaling

While the precise signaling pathways involving sphing-14Z-enine are still under investigation, the broader family of sphingolipids are known to be key players in a multitude of cellular processes. Sphingolipid metabolites, including ceramides, sphingosine, and sphingosine-1-phosphate (S1P), act as second messengers in signaling cascades that regulate cell growth, differentiation, apoptosis, and inflammation.^{[7][8][9][10][11]}

The discovery of FADS3's role in producing sphing-14Z-enine opens up new questions about the specific functions of this particular sphingolipid. The observation that sphingadienine levels are higher in females suggests a potential role in gender-specific physiology.^{[2][3][5]} Furthermore, FADS3 has been shown to be involved in the conversion of the cytotoxic 1-deoxysphinganine to a less toxic form, indicating a potential role in cellular detoxification pathways.^{[2][3][5]} HEK293 cells overexpressing FADS3 were found to be more resistant to the toxicity of 1-deoxysphinganine.^{[2][3][5]}

The introduction of a cis double bond at the 14th position of the sphingoid backbone by FADS3 is expected to alter the biophysical properties of the lipid, potentially affecting membrane fluidity and the formation of lipid rafts. This could, in turn, influence the localization and activity of membrane-associated proteins and receptors.



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Diagram 3: Hypothetical signaling context for Sphing-14Z-ene.

Conclusion

The enzymatic synthesis of sphing-14Z-ene is a recently elucidated pathway centered around the activity of the FADS3 desaturase. This technical guide has provided an overview of the current knowledge, including the identity of the key enzyme, quantitative data supporting its function, and detailed experimental protocols for its study. While much has been learned, further research is needed to fully understand the kinetic properties of FADS3, its regulation, and the specific signaling roles of its product, sphing-14Z-ene. The tools and methodologies outlined here provide a solid foundation for researchers and drug development professionals to explore this exciting area of sphingolipid biology.

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